![molecular formula C25H25ClFNO3 B12439936 (3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride](/img/structure/B12439936.png)
(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4'-fluoro-[1,1'-biphenyl]-4-yl}piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a benzodioxole moiety and a biphenyl group, making it a unique structure with interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride typically involves multiple steps, including the formation of the piperidine ring, the introduction of the benzodioxole moiety, and the attachment of the biphenyl group. Common reagents used in these reactions include piperidine, benzodioxole derivatives, and biphenyl compounds. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its chemical and physical properties.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by different atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives, while substitution reactions can lead to a variety of substituted compounds with potentially different properties and applications.
Aplicaciones Científicas De Investigación
(3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in biological studies to investigate its effects on different biological systems and pathways.
Medicine: The compound could have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: It may be used in industrial processes, such as the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride include other piperidine derivatives, benzodioxole-containing compounds, and biphenyl-substituted molecules. Examples include trifluorotoluene and other fluorinated biphenyl compounds.
Uniqueness
The uniqueness of (3R,4R)-3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-{4’-fluoro-[1,1’-biphenyl]-4-yl}piperidine hydrochloride lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties not found in other similar compounds. This makes it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C25H25ClFNO3 |
|---|---|
Peso molecular |
441.9 g/mol |
Nombre IUPAC |
(3R,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C25H24FNO3.ClH/c26-21-7-5-18(6-8-21)17-1-3-19(4-2-17)23-11-12-27-14-20(23)15-28-22-9-10-24-25(13-22)30-16-29-24;/h1-10,13,20,23,27H,11-12,14-16H2;1H/t20-,23+;/m1./s1 |
Clave InChI |
LXCDAUDXYHUOFQ-ZOLWKPHLSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@@H]1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl |
SMILES canónico |
C1CNCC(C1C2=CC=C(C=C2)C3=CC=C(C=C3)F)COC4=CC5=C(C=C4)OCO5.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


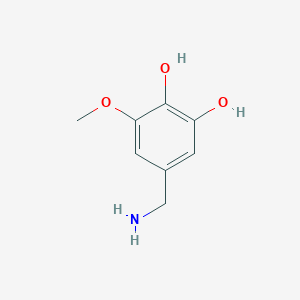
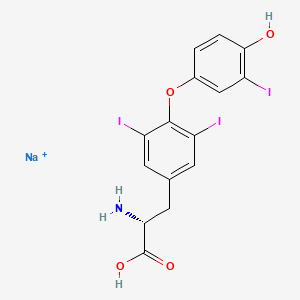
![2-[2-(Methylamino)ethyl]-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B12439870.png)

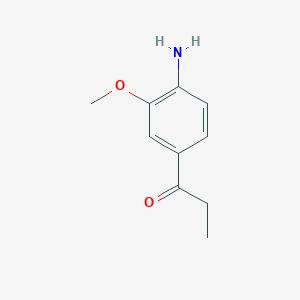
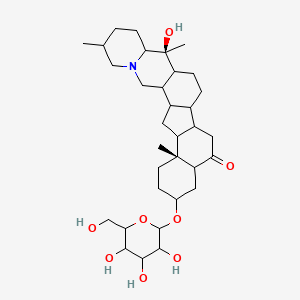
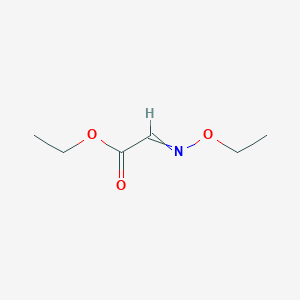

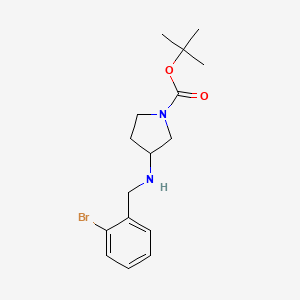
![4-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12439923.png)

![bis[(1S,2S)-1,2-diaminocyclohexyl] 2,3-dihydroxybutanedioate](/img/structure/B12439947.png)
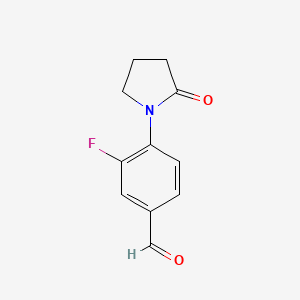
![1-[(Benzyloxy)carbonyl]-5-(tert-butoxycarbonyl)-hexahydropyrrolo[3,4-b]pyrrole-2-carboxylic acid](/img/structure/B12439953.png)
